Aunp-12

Description

Properties

CAS No. |

1353563-85-5 |

|---|---|

Molecular Formula |

C142H226N40O48 |

Molecular Weight |

3261.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[2-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(4S,7R)-7-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-hydrazinylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-5,6-dioxooctan-4-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-6-oxohexyl]hydrazinyl]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-hydroxy-3-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C142H226N40O48/c1-12-71(6)110(176-124(213)83(36-22-25-51-143)158-125(214)89(180-152)45-50-108(201)202)137(226)163-85(41-46-102(146)193)118(207)156-73(8)116(205)165-90(38-23-26-52-144)141(230)182-55-29-40-101(182)135(224)155-72(7)114(203)115(204)91(56-69(2)3)166-120(209)86(42-47-103(147)194)164-138(227)113(76(11)192)179-136(225)109(70(4)5)175-123(212)84(39-28-53-153-142(150)151)160-127(216)92(57-77-30-16-13-17-31-77)168-119(208)82(159-128(217)93(58-78-32-18-14-19-33-78)169-133(222)98(66-187)171-121(210)87(43-48-106(197)198)162-132(221)99(67-188)174-140(229)112(75(10)191)177-129(218)95(61-105(149)196)167-117(206)81(145)64-185)37-24-27-54-154-181-96(59-79-34-20-15-21-35-79)130(219)173-97(65-186)131(220)161-88(44-49-107(199)200)122(211)172-100(68-189)134(223)178-111(74(9)190)139(228)170-94(60-104(148)195)126(215)157-80(62-183)63-184/h13-21,30-35,62,69-76,80-101,109-113,154,180-181,184-192H,12,22-29,36-61,63-68,143-145,152H2,1-11H3,(H2,146,193)(H2,147,194)(H2,148,195)(H2,149,196)(H,155,224)(H,156,207)(H,157,215)(H,158,214)(H,159,217)(H,160,216)(H,161,220)(H,162,221)(H,163,226)(H,164,227)(H,165,205)(H,166,209)(H,167,206)(H,168,208)(H,169,222)(H,170,228)(H,171,210)(H,172,211)(H,173,219)(H,174,229)(H,175,212)(H,176,213)(H,177,218)(H,178,223)(H,179,225)(H,197,198)(H,199,200)(H,201,202)(H4,150,151,153)/t71-,72-,73-,74+,75+,76+,80-,81+,82?,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,109+,110+,111+,112+,113+/m1/s1 |

InChI Key |

YQYGGOPUTPQHAY-KIQLFZLRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AUNP-12, AUR-012 |

Origin of Product |

United States |

Foundational & Exploratory

AUNP-12: A Peptide-Based Modulator of the PD-1/PD-L1 Immune Checkpoint Pathway for Cancer Immunotherapy

An In-depth Technical Guide

This document provides a comprehensive technical overview of AUNP-12, a novel peptide therapeutic agent designed for cancer immunotherapy. It details the core mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.

Core Mechanism of Action

This compound is a synthetic, 29-amino acid peptide antagonist of the Programmed cell death 1 (PD-1) immune checkpoint pathway.[1][2] Its primary mechanism of action is the disruption of the interaction between the PD-1 receptor, expressed on the surface of activated T cells, and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[1][3]

Tumor cells frequently upregulate PD-L1 on their surface to engage with PD-1 on tumor-infiltrating T cells. This interaction delivers an inhibitory signal that suppresses T-cell activation, proliferation, and cytotoxic functions, allowing the tumor to evade immune destruction.[4] this compound acts as a competitive inhibitor, physically blocking the binding of both PD-L1 and PD-L2 to the PD-1 receptor.[1][3] This blockade effectively "releases the brakes" on the anti-tumor immune response, leading to:

-

Restoration of T-cell Function: By preventing the inhibitory PD-1 signal, this compound restores the effector functions of cytotoxic CD8+ and helper CD4+ T cells.[5]

-

Enhanced Cytokine Production: Reactivated T cells increase the secretion of key anti-tumor cytokines, most notably Interferon-gamma (IFN-γ).[5]

-

Increased T-cell Proliferation: The removal of PD-1 suppression promotes the proliferation of tumor-specific T cells within the tumor microenvironment.[5]

-

Suppression of Regulatory T cells (Tregs): Preclinical data indicates that this compound treatment may also completely suppress the proliferation of immunosuppressive CD4+, Foxp3+ regulatory T cells.[5]

One study has also suggested a potential secondary mechanism involving the downregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of immunosuppression in the tumor microenvironment. However, this finding is not yet widely corroborated in the available literature.

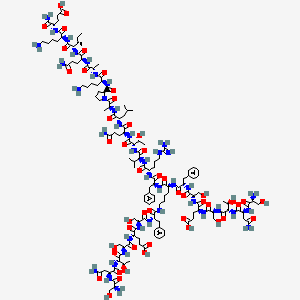

Signaling Pathway Diagram

The following diagram illustrates the molecular interactions within the PD-1 pathway and the intervention point of this compound.

Quantitative Preclinical Data

The efficacy of this compound has been quantified in various preclinical assays, both in vitro and in vivo. The data demonstrates potent activity in restoring immune cell function and inhibiting tumor growth.

Table: In Vitro Activity of this compound

| Assay | Ligand | Cell System | Readout | EC50 Value | Reference |

| T-Cell Proliferation Rescue | PD-L1 | Mouse Splenocyte | Proliferation | 17 nM | [3] |

| T-Cell Proliferation Rescue | PD-L2 | Mouse Splenocyte | Proliferation | 16 nM | [3] |

| T-Cell Proliferation Rescue | PD-L1 | MDA-MB-231-hPD-L1 / Rat PBMC | Proliferation | 0.41 nM | [2] |

| T-Cell Proliferation Rescue | PD-L2 | HEK293-hPD-L2 | Proliferation | 0.72 nM | [2] |

| IFN-γ Release Restoration | PD-L1 | Mouse Splenocyte | IFN-γ Secretion | 49 nM | [3] |

| IFN-γ Release Restoration | PD-L2 | Mouse Splenocyte | IFN-γ Secretion | 51 nM | [3] |

Table: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Mouse Strain | Dosing Regimen | Primary Endpoint | Efficacy | Reference |

| B16F10 Melanoma (Metastasis) | C57BL/6 | 5 mg/kg, s.c., qd, 14 days | Reduction in Lung Metastasis | >60% | [5] |

| CT-26 Colon Carcinoma | BALB/c | 3 mg/kg, 25 days | Tumor Growth Inhibition | 46% | [5] |

| 4T1 Breast Cancer | BALB/c | Not Specified | Tumor Growth Inhibition | 44% | [2][6] |

| Renca Renal Carcinoma | BALB/c | 5 mg/kg, qd, 21 days | Reduction in Tumor Burden | Equipotent to comparator | [5] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Protocol: Mouse Splenocyte Proliferation Assay

This assay measures the ability of this compound to rescue T-cell proliferation that is suppressed by the PD-1/PD-L1 interaction.

-

Splenocyte Isolation: Spleens are harvested from healthy mice (e.g., C57BL/6). A single-cell suspension is created by mechanical dissociation through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.

-

Cell Staining: Splenocytes are washed and stained with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is distributed equally between daughter cells upon division, allowing proliferation to be tracked by a reduction in fluorescence intensity via flow cytometry.

-

Co-culture Setup: Stained splenocytes are plated in 96-well plates. Recombinant PD-L1 or PD-L2 protein is added to the culture to induce immunosuppression.

-

T-Cell Stimulation: T cells within the splenocyte population are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of T-cell activation.

-

This compound Treatment: A serial dilution of this compound is added to the wells. Control wells include no inhibitor (maximum suppression) and no PD-L1/L2 (maximum proliferation).

-

Incubation: The plates are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8). Proliferation is measured by analyzing the dilution of the CFSE dye in the CD4+ and CD8+ T-cell populations.

-

Data Analysis: The percentage of proliferating cells is calculated for each this compound concentration. The EC50 value is determined by plotting the proliferation percentage against the log of the this compound concentration and fitting a dose-response curve.

Protocol: IFN-γ Release Assay (ELISpot Method)

This assay quantifies the restoration of T-cell effector function by measuring the secretion of IFN-γ from individual cells.

-

Plate Preparation: An ELISpot plate is coated with a capture antibody specific for mouse IFN-γ and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

-

Cell Plating: Murine splenocytes or purified T cells are added to the wells, often in the presence of antigen-presenting cells.

-

Stimulation and Treatment: Cells are stimulated with anti-CD3/anti-CD28 antibodies or a specific antigen. Recombinant PD-L1 is added to induce suppression, followed by the addition of varying concentrations of this compound.

-

Incubation: The plate is incubated for 24-48 hours at 37°C. During this time, activated T cells secrete IFN-γ, which is captured by the antibody on the plate membrane.

-

Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added to the wells. Following another incubation and wash, a streptavidin-enzyme conjugate (e.g., alkaline phosphatase) is added.

-

Spot Development: A substrate is added that reacts with the enzyme to form a visible, insoluble precipitate or "spot" at the location of each IFN-γ-secreting cell.

-

Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The number of spots directly correlates with the number of IFN-γ-producing cells. The EC50 for IFN-γ release restoration is then calculated.

Protocol: In Vivo Syngeneic Mouse Tumor Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in vivo.

-

Cell Culture and Implantation: A syngeneic tumor cell line (e.g., CT-26 colon carcinoma for BALB/c mice) is cultured under standard conditions. A specific number of cells (e.g., 5 x 10^5) is suspended in sterile PBS and injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to establish for 7-10 days until they reach a palpable volume (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered systemically (e.g., subcutaneously or intraperitoneally) at a predetermined dose and schedule (e.g., 5 mg/kg, once daily). The control group receives a vehicle control (e.g., sterile saline).

-

Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

-

Ex Vivo Analysis: Tumors, spleens, and draining lymph nodes may be harvested for further analysis, such as flow cytometry to characterize immune cell infiltration (e.g., CD8+ T cells, Tregs) or immunohistochemistry to visualize immune cell localization.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for an in vivo efficacy study.

Summary and Future Directions

This compound is a potent peptide-based inhibitor of the PD-1 immune checkpoint. Its core mechanism of action involves the direct blockade of PD-1/PD-L1 and PD-1/PD-L2 interactions, which successfully restores anti-tumor T-cell immunity in preclinical models. Quantitative data from both in vitro and in vivo studies demonstrate its ability to reverse immune suppression and inhibit tumor growth across multiple cancer types.

As a peptide therapeutic, this compound may offer advantages over monoclonal antibodies, such as potentially better tissue penetration and a different safety profile.[1] Future research will likely focus on its evaluation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, to fully characterize its safety, tolerability, and efficacy in patients. Further investigation into secondary mechanisms, such as the modulation of the TGF-β pathway, could also reveal additional therapeutic potential.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. Methods - Interferon gamma release assays for Diagnostic Evaluation of Active tuberculosis (IDEA): test accuracy study and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ichor.bio [ichor.bio]

- 6. stoptb.org [stoptb.org]

The Structure-Activity Relationship of Aunp-12: A Deep Dive into a Novel PD-1 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Aunp-12 has emerged as a significant peptide-based immune checkpoint modulator targeting the programmed cell death 1 (PD-1) signaling pathway. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel cancer immunotherapies. By exploring the chemical modifications that influence its biological activity, we aim to furnish a comprehensive resource for the rational design of next-generation PD-1 inhibitors.

Core Structure and Mechanism of Action

This compound is a 29-amino acid branched peptide that has been engineered from the binding domain of PD-1 that interacts with its ligands, PD-L1 and PD-L2.[1][2] Its primary mechanism of action involves blocking the interaction between PD-1 and its ligands, thereby preventing the negative regulation of T-cell activation.[1] This blockade restores the immune system's ability to recognize and eliminate tumor cells, which often exploit the PD-1/PD-L1 pathway to evade immune surveillance.[1][2] this compound has been shown to be highly effective in antagonizing PD-1 signaling.[1][2]

Quantitative Analysis of Biological Activity

The biological efficacy of this compound and its derivatives has been quantified in various preclinical assays. The following tables summarize the key quantitative data available, providing a comparative overview of their potency.

| Compound | Assay System | Target Ligand(s) | EC50 Value | Reference |

| This compound | HEK293 cells expressing hPD-L2 | PD-L2 | 0.72 nM | [3] |

| This compound | MDA-MB-231-hPD-L1 expressing cells in rat PBMC proliferation assay | PD-L1 | 0.41 nM | [3] |

| This compound | Mouse splenocyte proliferation assay | PD-L1 | 17 nM | |

| This compound | Mouse splenocyte proliferation assay | PD-L2 | 16 nM | |

| This compound | IFNγ release assay (restoration of T-cell activity) | PD-L1 | 49 nM | |

| This compound | IFNγ release assay (restoration of T-cell activity) | PD-L2 | 51 nM |

Structure-Activity Relationship Insights

Limited but informative SAR studies on the this compound structure have revealed critical insights into the molecular features governing its activity. These findings are crucial for guiding the design of more potent and pharmacokinetically favorable analogs.

Key SAR findings include:

-

C-Terminal Chain Length: The length of the C-terminal chain in the branched peptide structure is highly important for biological activity. Shortening of this chain leads to a decrease in compound activity.[3]

-

N-Terminal Serine Acylation: Acylation of the side-chain of the N-terminal serine residue results in decreased activity.[3]

-

C-Terminal Lysine Acylation: In contrast, acylation of the C-terminal lysine side-chain does not have a significant impact on the peptide's activity.[3]

-

Murine Sequence Fragments: Peptides derived from murine PD-1 sequence fragments are generally less active.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are descriptions of key experiments cited in the evaluation of this compound.

Mouse Splenocyte Proliferation Assay (MSPA)

This assay is a common method to assess the ability of a compound to stimulate T-cell proliferation.

Methodology:

-

Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared.

-

Cell Culture: The splenocytes are cultured in a suitable medium.

-

Stimulation and Inhibition: The cells are stimulated with a T-cell activator (e.g., anti-CD3 antibody) to induce proliferation. Concurrently, a PD-1 ligand (PD-L1 or PD-L2) is added to inhibit this proliferation.

-

Treatment: Different concentrations of this compound or its analogs are added to the cell cultures.

-

Proliferation Measurement: After a specific incubation period (typically 48-72 hours), cell proliferation is measured using methods such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).

-

Data Analysis: The EC50 value, representing the concentration of the compound that restores 50% of the maximal T-cell proliferation, is calculated.

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This assay is analogous to the MSPA but uses human cells, providing a more direct indication of the compound's potential efficacy in humans.

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood samples from healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: Similar to the MSPA, PBMCs are cultured and stimulated with a T-cell activator in the presence of a PD-1 ligand.

-

Treatment and Proliferation Measurement: The cells are treated with the test compounds, and proliferation is measured after an appropriate incubation period.

-

Data Analysis: EC50 values are determined to quantify the potency of the compounds.

IFN-γ Release Assay

This assay measures the restoration of T-cell effector function by quantifying the secretion of interferon-gamma (IFN-γ), a key cytokine produced by activated T-cells.

Methodology:

-

Co-culture System: A co-culture of T-cells and target cells expressing PD-L1 or PD-L2 is established.

-

Treatment: The co-culture is treated with various concentrations of this compound or its analogs.

-

Supernatant Collection: After a defined period, the cell culture supernatant is collected.

-

IFN-γ Quantification: The concentration of IFN-γ in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.

-

Data Analysis: The EC50 value for IFN-γ release is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a promising peptide-based therapeutic for cancer immunotherapy. The structure-activity relationships identified to date provide a solid foundation for the design of more potent and selective analogs. Further research focusing on systematic modifications of the peptide backbone, side chains, and branching points will be instrumental in optimizing its pharmacological profile. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate ongoing research and development efforts in this exciting area of immuno-oncology.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]

- 3. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. differding.com [differding.com]

An In-Depth Technical Guide to the Aunp-12 Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aunp-12 is a novel, synthetic branched peptide that has demonstrated significant potential as an immunotherapeutic agent. Engineered to antagonize the Programmed Death-1 (PD-1) signaling pathway, this compound effectively blocks the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2. This inhibition restores T-cell activity against tumor cells, marking this compound as a promising candidate in the landscape of cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide, detailing its sequence and structure, summarizing its biological activity, and outlining the experimental protocols for its synthesis, purification, and biological evaluation.

This compound Peptide: Sequence and Structure

This compound is a 29-amino acid branched peptide. Its unique structure is composed of two distinct peptide chains linked together.[1][2]

The second, shorter peptide chain is attached to the lysine (K) residue within the first chain, creating a branched configuration. This structure is believed to be crucial for its high-affinity binding and inhibitory function.[2]

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound functions as an immune checkpoint inhibitor by targeting the PD-1 pathway.[3][4] The PD-1 receptor, primarily expressed on activated T-cells, plays a crucial role in downregulating the immune response.[3] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1 and PD-L2.[3] When these ligands bind to PD-1 on T-cells, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[1]

This compound competitively binds to the PD-1 receptor, physically obstructing the binding of both PD-L1 and PD-L2.[2][5] This blockade effectively removes the "brakes" on the T-cells, restoring their ability to recognize and eliminate cancerous cells.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| PD-L1 Inhibition | MDA-MB-231-hPD-L1 expressing cells in rat PBMC | EC50 | 0.41 nM | [6] |

| PD-L2 Inhibition | HEK293 cells expressing hPD-L2 | EC50 | 0.72 nM | [6] |

| Tumor Growth Inhibition | B16F10 mouse melanoma | % Inhibition | 44% | [6] |

| Tumor Growth Inhibition | 4T1 mouse breast cancer | % Reduction | 44% | [6] |

| In vivo Efficacy | C57BL/6J mice with B16F10 melanoma | Lung Metastasis Reduction | 64% (at 5 mg/kg) | [6] |

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis, purification, and biological evaluation of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using an automated solid-phase peptide synthesizer.[3] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

CLEAR-Amide resin (100-200 mesh, 0.4 mmol/g)[3]

-

Fmoc-protected amino acids (including Fmoc-Lys(Fmoc)-OH for branching)[3]

-

Coupling reagents: Dicyclohexylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)[3]

-

Deprotection reagent: 20% (v/v) piperidine in dimethylformamide (DMF)[3]

-

Solvents: DMF, Dichloromethane (DCM)[3]

Workflow:

Detailed Steps:

-

Resin Swelling: The resin is swelled in DMF.[3]

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed by treatment with 20% piperidine in DMF.[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with DIC and HOBt and coupled to the deprotected amine on the resin. The completion of the reaction is monitored by a Kaiser test.[3]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[3]

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the linear sequence.

-

Branching: At the desired position, Fmoc-Lys(Fmoc)-OH is coupled. Following deprotection of both Fmoc groups on the lysine, the two peptide chains are elongated simultaneously.[3]

-

Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

Peptide Purification

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Parameters:

-

Column: Zorbax Eclipse XDB-C18 (9.4 mm × 250 mm, 5 μm)[3]

-

Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water[3]

-

Buffer B: Acetonitrile[3]

-

Gradient: A linear gradient of Buffer B is used for elution (e.g., 5-10% Buffer B over 5 minutes, then to 29% Buffer B over 15 minutes).[3]

-

Flow Rate: 7 mL/min[3]

-

Detection: UV absorbance at 220 nm.

Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product. The purity is confirmed by analytical HPLC and the mass is verified by mass spectrometry.[3]

In Vitro Biological Assays

This assay measures the ability of this compound to restore T-cell proliferation in the presence of PD-L1 or PD-L2 expressing cells.

General Protocol:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. Target cells expressing human PD-L1 (e.g., MDA-MB-231-hPD-L1) or PD-L2 (e.g., HEK293-hPD-L2) are also cultured.[6]

-

Co-culture Setup: PBMCs are co-cultured with the target cells in the presence of a T-cell activator (e.g., anti-CD3 antibody).

-

Treatment: this compound is added at various concentrations.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Proliferation Measurement: T-cell proliferation is quantified using a standard method, such as the MTT assay or by measuring the incorporation of a labeled nucleotide (e.g., BrdU or [3H]-thymidine).

This assay quantifies the restoration of T-cell effector function by measuring the secretion of interferon-gamma (IFN-γ).

General Protocol:

-

Cell Co-culture: Similar to the proliferation assay, T-cells are co-cultured with PD-L1/L2 expressing target cells and a T-cell stimulus.

-

Treatment: The co-culture is treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a specific duration (e.g., 48-72 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

IFN-γ Quantification: The concentration of IFN-γ in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

In Vivo Efficacy Studies

The anti-tumor efficacy of this compound is evaluated in preclinical animal models of cancer.

Example Protocol (B16F10 Melanoma Model):

-

Animal Model: C57BL/6J mice are used.[6]

-

Tumor Inoculation: B16F10 melanoma cells are injected intravenously to establish lung metastases.[6]

-

Treatment: After a set period for tumor establishment, mice are treated with this compound (e.g., 5 mg/kg, subcutaneously, once daily) or a vehicle control.[6]

-

Monitoring: The health of the animals is monitored regularly.

-

Endpoint Analysis: After a defined treatment period (e.g., 11-14 days), the mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted to assess the extent of metastasis.[6]

Conclusion

This compound is a promising peptide-based immune checkpoint inhibitor with a well-defined structure and mechanism of action. Its ability to block the PD-1/PD-L1 and PD-1/PD-L2 interactions leads to the restoration of anti-tumor T-cell responses. The quantitative data from in vitro and in vivo studies demonstrate its potent biological activity. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and develop this compound and similar peptide-based immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]

- 5. differding.com [differding.com]

- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Aunp-12: A Comprehensive Technical Guide to Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding characteristics and affinity of Aunp-12, a novel peptide-based immune checkpoint modulator. This compound targets the Programmed cell Death-1 (PD-1) signaling pathway, a critical regulator of T-cell activation and exhaustion. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is a 29-amino acid branched peptide antagonist of the PD-1 signaling pathway.[1][2] It is engineered from the PD-L1/L2 binding domain of PD-1.[1][2] The primary mechanism of action of this compound is the inhibition of the interaction between the PD-1 receptor and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[3][4] By blocking these interactions, this compound effectively disrupts the co-inhibitory signal that tumor cells exploit to evade the host immune system.[3][5] This blockade leads to the rescue of T-cell proliferation and effector functions, including the enhancement of Interferon-gamma (IFN-γ) release, a key cytokine in the anti-tumor immune response.[3][4] Notably, this compound has been shown to exhibit equipotent antagonism towards both PD-L1 and PD-L2.[3]

The peptide sequence of this compound is composed of two linked chains:

-

Sequence 1: SNTSESFKFRVTQLAPKAQIKE

-

Sequence 2: SNTSESF

Quantitative Binding and Activity Data

The binding affinity and functional activity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data, primarily presented as EC50 values, which represent the concentration of this compound required to elicit a half-maximal response.

| Assay Type | Cell Line/System | Target Ligand | Parameter | Value | Reference(s) |

| Inhibition of Binding | hPDL2 expressing HEK293 cells | PD-L2 | EC50 | 0.72 nM | [6] |

| PBMC Proliferation Assay | Rat peripheral blood mononuclear cells (PBMCs) with hPDL1 expressing MDA-MB-231 cells | PD-L1 | EC50 | 0.41 nM | [6] |

| Mouse Splenocyte Proliferation Assay | Mouse splenocytes | rmPD-L1 | EC50 | 17 nM | [3] |

| Mouse Splenocyte Proliferation Assay | Mouse splenocytes | rmPD-L2 | EC50 | 16.6 nM | [3] |

| Human PBMC Proliferation Assay | Human peripheral blood mononuclear cells (PBMCs) | rhPD-L1 | EC50 | 63.3 nM | [3] |

| Human PBMC Proliferation Assay | Human peripheral blood mononuclear cells (PBMCs) | rhPD-L2 | EC50 | 44.1 nM | [3] |

| IFNγ Release Assay | Mouse splenocytes | PD-L1 | EC50 | 49 nM | [4] |

| IFNγ Release Assay | Mouse splenocytes | PD-L2 | EC50 | 51 nM | [4] |

Signaling Pathway

The PD-1 signaling pathway plays a crucial role in regulating T-cell responses. The binding of PD-L1 or PD-L2 on antigen-presenting cells or tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activation, proliferation, and cytokine release. This compound acts as a competitive antagonist, preventing this interaction and thereby restoring T-cell-mediated anti-tumor immunity.

References

- 1. Human PBMC proliferation assays [bio-protocol.org]

- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to AUNP-12 in Immuno-oncology

This compound, a novel peptide-based therapeutic, has emerged as a significant candidate in the field of immuno-oncology. This technical guide provides a comprehensive review of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its therapeutic potential.

Core Concepts: Mechanism of Action

This compound is a 29-amino acid branched peptide engineered to function as a potent inhibitor of the Programmed Death-1 (PD-1) signaling pathway.[1][2] By mimicking the binding domain of PD-1, this compound effectively blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[1][2] This inhibitory action is crucial, as many tumor cells exploit the PD-1 pathway to evade immune surveillance. The binding of PD-L1 or PD-L2 to PD-1 on activated T cells transduces an inhibitory signal, leading to T-cell exhaustion and dysfunction. This compound abrogates this immunosuppressive signal, thereby restoring the cytotoxic function of T cells and enabling them to recognize and eliminate cancer cells.[1]

Preclinical Efficacy: Quantitative Data Summary

The preclinical development of this compound has demonstrated its potent anti-tumor activity across various cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line/System | Ligand | EC50 | Source |

| T-Cell Proliferation Rescue | Mouse Splenocytes | PD-L1 | 17 nM | |

| PD-L2 | 16 nM | |||

| Human PBMCs | hPD-L1 | 0.41 nM | [3] | |

| IFN-γ Release Restoration | Mouse Splenocytes | PD-L1 | 49 nM | |

| PD-L2 | 51 nM | |||

| PD-1/PD-L2 Interaction Disruption | HEK293 cells expressing hPD-L2 | hPD-L2 | 0.72 nM | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Cell Line | Dosing Regimen | Primary Endpoint | Result | Source |

| Melanoma | B16F10 | 5 mg/kg, s.c., daily for 14 days | Tumor Growth Inhibition | 44% | [3][4] |

| Breast Cancer | 4T1 | 3 mg/kg, s.c., daily for 40 days | Tumor Growth Inhibition | 44% | [4] |

| Melanoma Metastasis | B16F10 | 5 mg/kg, s.c., daily for 11 days | Reduction in Lung Metastasis | >60% | [4] |

| Renal Cell Carcinoma | Renca | Not specified | Additive antitumor effect with Cyclophosphamide | Additive effect observed |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the PD-1 signaling pathway and the mechanism by which this compound restores T-cell function.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Objective: To determine the ability of this compound to restore the proliferation of T cells suppressed by PD-1/PD-L1 or PD-1/PD-L2 engagement.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant mouse PD-L1-Fc and PD-L2-Fc chimeras

-

Anti-CD3 and Anti-CD28 antibodies

-

This compound (various concentrations)

-

[³H]-Thymidine

-

96-well flat-bottom plates

Protocol:

-

Prepare a single-cell suspension of splenocytes from C57BL/6 mouse spleens.

-

Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.

-

Wash the plate three times with sterile PBS.

-

Add splenocytes (2 x 10⁵ cells/well) to the plate.

-

Add soluble anti-CD28 antibody (2 µg/mL) to all wells.

-

Add recombinant mouse PD-L1-Fc or PD-L2-Fc (1 µg/mL) to induce suppression.

-

Add this compound at various concentrations to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

-

Pulse the cells with 1 µCi of [³H]-Thymidine per well and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.

-

Calculate the EC50 value, which is the concentration of this compound required to achieve 50% of the maximal rescue of proliferation.

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16F10 melanoma cell line

-

Matrigel

-

This compound solution

-

Vehicle control (e.g., sterile PBS)

-

Calipers

Protocol:

-

Culture B16F10 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁶ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the right flank of each mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (5 mg/kg) or vehicle control subcutaneously once daily for 14 consecutive days.

-

Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising peptide-based immunotherapeutic agent that effectively targets the PD-1 immune checkpoint. Its ability to restore T-cell function and inhibit tumor growth in preclinical models highlights its potential as a valuable addition to the arsenal of cancer immunotherapies. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]

- 3. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. differding.com [differding.com]

The Biological Functions of Aunp-12 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aunp-12, also known as Aur-012 or NP-12, is a novel 29-amino acid branched peptide that has emerged as a promising immunotherapeutic agent.[1][2] Developed by Aurigene Discovery Technologies, this peptide acts as an immune checkpoint modulator by targeting the Programmed Death-1 (PD-1) signaling pathway.[1][3] Unlike monoclonal antibodies that dominate the landscape of checkpoint inhibitors, this compound's peptidic nature offers a potentially differentiated safety and pharmacokinetic profile. This technical guide provides an in-depth overview of the biological functions of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: PD-1 Pathway Inhibition

This compound functions as a direct antagonist of the PD-1 receptor. By binding to PD-1, it sterically hinders the interaction between PD-1 and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2). This blockade is critical in cancer immunotherapy as tumor cells often upregulate PD-L1 to engage with PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion.[3] By disrupting this interaction, this compound restores the effector functions of tumor-infiltrating T lymphocytes, enabling them to recognize and eliminate cancer cells.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | Cell Line/System | EC50 Value | Reference(s) |

| PD-1/PD-L2 Binding Inhibition | Human PD-L2 | HEK293 | 0.72 nM | [1][5] |

| T-cell Proliferation Rescue (rat) | Human PD-L1 | MDA-MB-231 | 0.41 nM | [1][5] |

| Mouse Splenocyte Proliferation Rescue | Mouse PD-L1 | - | 17 nM | |

| Mouse Splenocyte Proliferation Rescue | Mouse PD-L2 | - | 16 nM | |

| IFN-γ Release Restoration | Mouse PD-L1 | - | 49 nM | |

| IFN-γ Release Restoration | Mouse PD-L2 | - | 51 nM | |

| Binding Affinity (Kd) | PD-L1 | - | 0.41 nM | [6] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |

| B16F10 Melanoma | Mouse | 5 mg/kg, s.c., daily for 14 days | 44% tumor growth inhibition | [1][5] |

| B16F10 Melanoma (metastasis) | Mouse | 5 mg/kg, s.c., daily for 14 days | 54% reduction in lung metastasis | [1] |

| CT-26 Colon Cancer | Mouse | 3 mg/kg | 46% reduction in tumor growth | [1] |

| 4T1 Breast Cancer | Mouse | Not specified | Reduction in tumor growth | [7] |

| Renca Renal Cell Carcinoma | Mouse | Not specified | Additive antitumor effect with cyclophosphamide |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's biological functions.

Mouse Splenocyte Proliferation Assay

This assay is used to assess the ability of this compound to rescue T-cell proliferation from the inhibitory effects of PD-1 engagement.

a. Cell Preparation:

-

Spleens are harvested from mice (e.g., C57BL/6).

-

A single-cell suspension is prepared by mechanical dissociation of the spleens.

-

Red blood cells are lysed using a suitable lysis buffer.

-

The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.

b. Assay Setup:

-

Splenocytes are seeded in 96-well plates.

-

Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.

-

Recombinant mouse PD-L1 or PD-L2 is added to the wells to inhibit T-cell proliferation.

-

This compound is added at various concentrations to test its ability to rescue proliferation.

-

Control wells include unstimulated cells, stimulated cells, and stimulated cells with PD-L1/L2 but without this compound.

c. Proliferation Measurement:

-

The plates are incubated for a defined period (e.g., 72 hours).

-

Cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of tritiated thymidine or BrdU.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

IFN-γ Release Assay

This assay measures the restoration of effector cytokine production by T cells upon treatment with this compound.

a. Cell Co-culture:

-

Effector T cells (e.g., cytotoxic T lymphocytes) are co-cultured with target tumor cells that express PD-L1.

-

Alternatively, splenocytes can be stimulated with anti-CD3/anti-CD28 antibodies in the presence of PD-L1 or PD-L2.

b. Treatment and Incubation:

-

This compound is added to the co-culture at a range of concentrations.

-

The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24-48 hours).

c. IFN-γ Quantification:

-

The cell culture supernatant is collected.

-

The concentration of IFN-γ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for mouse IFN-γ.

-

The EC50 value for IFN-γ release restoration is determined from the dose-response data.

In Vivo Tumor Models

These experiments evaluate the antitumor efficacy of this compound in a living organism.

a. Animal and Tumor Cell Line Selection:

-

Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are used.

-

Syngeneic tumor cell lines, such as B16F10 melanoma or CT-26 colon carcinoma, are chosen.

b. Tumor Implantation:

-

A specific number of tumor cells are injected subcutaneously or intravenously (for metastasis models) into the mice.

-

Tumors are allowed to establish and reach a palpable size.

c. Treatment Administration:

-

Mice are randomized into control and treatment groups.

-

This compound is administered, typically via subcutaneous injection, at a predetermined dose and schedule.

-

The control group receives a vehicle control.

d. Efficacy Evaluation:

-

Tumor growth is monitored regularly by measuring tumor volume with calipers.

-

For metastasis models, the number of metastatic nodules in relevant organs (e.g., lungs) is counted at the end of the study.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the experiment, tumors and relevant tissues can be harvested for further analysis, such as immunohistochemistry for immune cell infiltration.

Signaling Pathways and Visualizations

This compound's primary mechanism of action is the blockade of the PD-1 signaling pathway. This, in turn, can influence other downstream pathways, such as the TGF-β signaling pathway, which is also implicated in immune suppression within the tumor microenvironment.

PD-1 Signaling Pathway

The binding of PD-L1 or PD-L2 to PD-1 on T cells leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K. This results in the suppression of T-cell activation, proliferation, and cytokine production. This compound blocks the initial PD-1/PD-L1 interaction, thereby preventing this inhibitory cascade.

Downregulation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a significant role in creating an immunosuppressive tumor microenvironment. It can inhibit the proliferation and effector function of various immune cells, including T cells. While a direct interaction between this compound and the TGF-β pathway has not been fully elucidated, the restoration of T-cell function by this compound can lead to a remodeling of the tumor microenvironment. Activated cytotoxic T lymphocytes can lyse tumor cells, which may in turn reduce the source of tumor-derived TGF-β. Furthermore, activated T cells can secrete cytokines like IFN-γ, which can counteract some of the immunosuppressive effects of TGF-β.

References

- 1. differding.com [differding.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. A Rationally Designed Peptide Antagonist of the PD-1 Signaling Pathway as an Immunomodulatory Agent for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-Free Immunopeptide Nano-Conjugates for Brain-Targeted Drug Delivery in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] this compound-a Novel Peptide Therapeutic Targeting Pd-1 Immune Checkpoint Pathway for Cancer Immunotherapy – Structure Activity Relationships & Peptide / Peptidomimetic Analogs | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Utilizing Aunp-12 in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Aunp-12, a novel peptide inhibitor of the Programmed cell Death 1 (PD-1) signaling pathway, in preclinical mouse models of cancer. This compound offers a unique mechanism of action in the immuno-oncology landscape, and these guidelines are intended to facilitate its evaluation for cancer therapy research.[1]

Background and Mechanism of Action

This compound (also known as AUR-012) is a branched 29-amino acid peptide antagonist of the PD-1 immune checkpoint.[1] Engineered from the PD-L1/L2 binding domain of PD-1, this compound effectively blocks the interaction between the PD-1 receptor on activated T cells and its ligands, PD-L1 and PD-L2, which are often expressed by tumor cells.[1] By inhibiting these interactions, this compound prevents T-cell exhaustion and restores anti-tumor immunity. Notably, it has been shown to block the PD-1/PD-L1, PD-1/PD-L2, and PD-L1/CD80 pathways.[1] This mechanism leads to the rescue and proliferation of CD4+ and CD8+ T cells while suppressing regulatory T cells (Tregs), ultimately promoting an immune-mediated clearance of cancer cells.[2]

Data Presentation: In Vitro & In Vivo Efficacy

This compound has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro / Ex Vivo Activity of this compound

| Assay Type | Cell Line / System | Readout | Result (EC₅₀) | Citation |

|---|---|---|---|---|

| PD-1/PD-L2 Binding | HEK293 cells expressing hPD-L2 | Antagonism | 0.72 nM | [3] |

| PBMC Proliferation | MDA-MB-231-hPD-L1 cells & Rat PBMCs | Proliferation Rescue | 0.41 nM | [3] |

| T Cell Proliferation | Stimulated murine immune cells | CD4+ & CD8+ T cell rescue | Complete Rescue | [2] |

| Treg Proliferation | Stimulated murine immune cells | CD4+, Foxp3+ T cell suppression | Complete Abolishment |[2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Mouse Models

| Cancer Type | Mouse Model / Cell Line | Treatment Regimen | Key Finding | Citation |

|---|---|---|---|---|

| Melanoma | B16F10 | Not Specified | 44% inhibition of tumor growth | [3] |

| Melanoma (Metastatic) | B16F10 | Not Specified | >60% reduction in lung metastasis | [2][4] |

| Breast Cancer | 4T1 | Not Specified | Reduction in primary tumor cells | [3][4] |

| Colon Cancer | CT26 | 3 mg/kg (related compound) | 46% reduction in tumor growth | [2] |

| Kidney Cancer | Orthotopic Renal Carcinoma | 5 mg/kg, qd, 21 days | Significant reduction in tumor burden |[2][4] |

Experimental Protocols

The following protocols are generalized from published preclinical studies involving this compound and its analogs. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

-

Cell Culture: Culture murine cancer cell lines (e.g., B16F10 melanoma, 4T1 breast carcinoma, CT26 colon carcinoma) in appropriate media and conditions until they reach 70-80% confluency.

-

Cell Preparation: Harvest cells using trypsin, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS or serum-free media at a concentration of 2.5 x 10⁶ cells/mL. Perform a viability check using trypan blue; viability should be >95%.

-

Animal Handling: Use 6-8 week old immunocompetent mice (e.g., C57BL/6 for B16F10, BALB/c for 4T1 and CT26). Allow mice to acclimate for at least one week prior to the experiment.

-

Implantation:

-

Subcutaneous Model: Inject 100 µL of the cell suspension (containing 2.5 x 10⁵ cells) subcutaneously into the right flank of each mouse.

-

Orthotopic Model (Kidney): For renal carcinoma models, surgically inject tumor cells directly into the kidney under anesthesia.[2]

-

Metastasis Model (Melanoma): For lung metastasis studies, inject B16F10 cells intravenously via the tail vein.[2][3]

-

-

Monitoring: Monitor mice daily for tumor appearance. Begin caliper measurements once tumors become palpable.

-

This compound Preparation: Reconstitute lyophilized this compound in a sterile vehicle solution as per the manufacturer's instructions. Prepare fresh dilutions for each injection day.

-

Group Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound treatment).

-

Dosing and Administration:

-

Dosage: Doses between 3-5 mg/kg have been reported to be effective.[2]

-

Route: Administer this compound via subcutaneous (SC) injection at a site distant from the tumor.[1]

-

Schedule: A dosing schedule of once daily (qd) or once every three days (q3d) has shown efficacy.[2] The sustained pharmacodynamic effects of this compound support less frequent dosing.[2]

-

-

Efficacy Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor mouse body weight and overall health as indicators of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or at a pre-determined study endpoint (e.g., 21-25 days).[2]

-

Data Collection: At necropsy, excise tumors and weigh them. For metastasis models, harvest relevant organs (e.g., lungs), and count metastatic nodules.[2]

-

Sample Collection: At specified time points during or after the treatment period, collect blood samples via submandibular or cardiac puncture. Tumors and spleens can also be harvested at the study endpoint.

-

Immune Cell Isolation:

-

Blood: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.

-

Tumor/Spleen: Process tissues into single-cell suspensions using mechanical dissociation and/or enzymatic digestion.

-

-

Flow Cytometry:

-

Stain single-cell suspensions with fluorescently-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1) to quantify immune cell populations.

-

Analysis should focus on the intratumoral recruitment of CD4+ and CD8+ T cells and the reduction of PD-1+ T cells in both the tumor and blood, which are indicators of this compound activity.[2]

-

-

Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ) in plasma or from stimulated splenocytes using ELISA or multiplex bead arrays to assess the functional activation of T cells.[2]

Safety and Tolerability

In preclinical studies, this compound has been reported to be well-tolerated, with no signs of overt toxicity or generation of neutralizing activity at tested therapeutic doses.[1][2] Standard monitoring of animal health, including body weight and clinical signs of distress, is recommended throughout the experimental period.

References

Application Notes and Protocols: Aunp-12 Conjugation to Nanoparticles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aunp-12 is a 29-amino acid branched peptide that acts as an immune checkpoint inhibitor by targeting the Programmed Death-1 (PD-1) signaling pathway.[1][2] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound can restore the anti-tumor activity of T-cells, making it a promising candidate for cancer immunotherapy.[2][3] The conjugation of this compound to nanoparticles offers a strategic approach to enhance its therapeutic efficacy. Nanoparticle-based delivery systems can improve the peptide's stability, extend its circulation half-life, and enable targeted delivery to the tumor microenvironment, thereby increasing its potency and reducing potential systemic side effects.[4]

This document provides detailed protocols for the conjugation of this compound to two common types of nanoparticles used in drug delivery: gold nanoparticles (AuNPs) and polymeric nanoparticles (e.g., PLGA). It also includes methods for the characterization of the resulting this compound-nanoparticle conjugates and summarizes key quantitative data in tabular format.

Signaling Pathway: this compound Inhibition of the PD-1/PD-L1 Axis

The following diagram illustrates the mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell exhaustion.

Experimental Protocols

Protocol 1: Conjugation of Cysteine-Modified this compound to Gold Nanoparticles (AuNPs)

This protocol describes the conjugation of a cysteine-modified this compound peptide to pre-synthesized gold nanoparticles via a thiol-gold bond.

Materials:

-

Gold Nanoparticles (AuNPs) (e.g., 20 nm, citrate-stabilized)

-

Cysteine-modified this compound (synthesized with a terminal cysteine residue)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Centrifuge tubes

-

Orbital shaker

Procedure:

-

Preparation of this compound Solution: Dissolve the cysteine-modified this compound peptide in DI water to a final concentration of 1 mg/mL.

-

Degassing: Degas the this compound solution and the AuNP suspension by bubbling with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can oxidize the thiol group of cysteine.

-

Conjugation Reaction:

-

In a sterile centrifuge tube, add the degassed AuNP suspension.

-

Slowly add the degassed this compound solution to the AuNP suspension while gently vortexing. A typical molar ratio is a several-fold excess of peptide to nanoparticles.

-

Incubate the mixture on an orbital shaker at room temperature for 12-16 hours to allow for the formation of the thiol-gold bond.[5]

-

-

Purification:

-

Centrifuge the reaction mixture to pellet the this compound-AuNP conjugates. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

-

Carefully remove the supernatant containing unconjugated peptide.

-

Resuspend the pellet in PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound peptide.

-

-

Final Resuspension and Storage: Resuspend the final pellet of this compound-AuNP conjugates in a desired volume of PBS. Store the conjugates at 4°C.

Protocol 2: EDC-NHS Conjugation of this compound to Polymeric Nanoparticles (PLGA)

This protocol details the covalent conjugation of this compound to carboxyl-terminated polymeric nanoparticles, such as Poly(lactic-co-glycolic acid) (PLGA), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

Carboxyl-terminated PLGA nanoparticles

-

This compound peptide (with a primary amine available for conjugation)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

-

Nanoparticle Suspension: Disperse the carboxyl-terminated PLGA nanoparticles in MES buffer.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in MES buffer.

-

Add the EDC solution to the nanoparticle suspension, followed immediately by the NHS solution. A molar excess of EDC and NHS to the carboxyl groups on the nanoparticles is typically used.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.

-

-

Purification of Activated Nanoparticles:

-

Remove excess EDC and NHS by centrifuging the nanoparticle suspension and resuspending the pellet in fresh MES buffer. Repeat this washing step twice.

-

-

Conjugation of this compound:

-

Dissolve the this compound peptide in MES buffer.

-

Add the this compound solution to the activated nanoparticle suspension.

-

Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

-

Quenching of Reaction: Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

-

Purification of this compound-PLGA Conjugates:

-

Purify the this compound-PLGA conjugates from unconjugated peptide and reaction by-products using centrifugal filter units.

-

Wash the conjugates multiple times with PBS (pH 7.4).

-

-

Final Resuspension and Storage: Resuspend the purified conjugates in PBS and store at 4°C.

Characterization of this compound-Nanoparticle Conjugates

The successful conjugation of this compound to nanoparticles should be confirmed, and the physicochemical properties of the conjugates should be characterized.

Methods:

-

UV-Vis Spectroscopy: To confirm the presence of this compound on AuNPs by observing a red-shift in the surface plasmon resonance peak.[6]

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation. An increase in size is expected upon peptide conjugation.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential upon conjugation can indicate the presence of the peptide on the surface.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

Quantification of Conjugated this compound:

-

For AuNPs: The amount of conjugated peptide can be determined by measuring the concentration of the peptide in the supernatant after centrifugation using methods like the Bradford assay or by fluorescence if the peptide is labeled.[6][7][8]

-

For Polymeric Nanoparticles: The conjugation efficiency can be calculated by quantifying the amount of unreacted peptide in the supernatant using HPLC or a suitable colorimetric assay.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of peptide-nanoparticle conjugates. The values presented are illustrative and will vary depending on the specific nanoparticle system and conjugation conditions.

Table 1: Physicochemical Properties of this compound-Nanoparticle Conjugates

| Nanoparticle Type | Parameter | Before Conjugation | After this compound Conjugation |

| Gold (AuNP) | Hydrodynamic Diameter (nm) | 20 ± 2 | 35 ± 5 |

| Polydispersity Index (PDI) | < 0.2 | < 0.3 | |

| Zeta Potential (mV) | -30 ± 5 | -15 ± 5 | |

| Polymeric (PLGA) | Hydrodynamic Diameter (nm) | 150 ± 10 | 170 ± 15 |

| Polydispersity Index (PDI) | < 0.15 | < 0.2 | |

| Zeta Potential (mV) | -25 ± 4 | -10 ± 4 |

Table 2: this compound Conjugation Efficiency and Loading

| Nanoparticle Type | Parameter | Value | Method of Determination |

| Gold (AuNP) | Peptide Loading (µg/mg NP) | 10 - 50 | Supernatant Analysis (Bradford Assay) |

| Molecules per NP | 50 - 200 | Calculation based on loading and NP concentration | |

| Polymeric (PLGA) | Conjugation Efficiency (%) | 40 - 70% | Supernatant Analysis (HPLC) |

| Drug Loading (%) | 1 - 5% | Calculation based on initial and unbound peptide |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, conjugation, and characterization of this compound nanoparticles.

Caption: Workflow for this compound nanoparticle conjugation and evaluation.

References

- 1. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]

- 2. differding.com [differding.com]

- 3. researchgate.net [researchgate.net]

- 4. Conjugation of Peptides to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Quantifying Bound and Active Antibodies Conjugated to Gold Nanoparticles: A Comprehensive and Robust Approach To Evaluate Immobilization Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

fluorescent labeling of Aunp-12 for in vivo imaging

An Application Note and Detailed Protocols for the Fluorescent Labeling of AUNP-12 for In Vivo Imaging

Introduction

The PD-1/PD-L1 immune checkpoint pathway is a significant target in cancer immunotherapy. Visualizing the expression and dynamics of Programmed death-ligand 1 (PD-L1) in the tumor microenvironment in real-time and non-invasively is crucial for patient stratification and monitoring therapeutic response.[1] This application note describes the methods for fluorescently labeling this compound, a novel PD-L1-targeting peptide antagonist, for in vivo imaging applications.[1][2]

This compound can be conjugated with near-infrared (NIR) fluorescent dyes, such as Cy5.5 for NIR-I imaging and CH1055 for NIR-II imaging, to create highly specific probes for detecting PD-L1 expression in tumor models.[2] The use of NIR dyes is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[3][4] The NIR-II window, in particular, offers superior imaging resolution and sensitivity.[2]

These protocols will provide researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis, characterization, and in vivo application of fluorescently labeled this compound probes.

Quantitative Data Summary

The following tables summarize the key optical properties of this compound conjugated with NIR-I and NIR-II dyes, as well as typical biodistribution data for gold nanoparticles in mice.

Table 1: Optical Properties of Fluorescently Labeled this compound Probes

| Probe | Dye Class | Absorbance Peak (nm) | Emission Peak (nm) |

| This compound-Cy5.5 | NIR-I | 680[2] | 698[2] |

| This compound-CH1055 | NIR-II | 748[2] | 1000[2] |

Table 2: Representative Biodistribution of Gold Nanoparticles in Mice (%ID/g)

This table presents typical accumulation of gold nanoparticles in various organs after intravenous administration, compiled from a meta-analysis.[5] Actual biodistribution will vary based on particle size, surface chemistry, and other factors.

| Organ | Nanoparticle Biodistribution Coefficient (%ID/g) |

| Liver | 17.56[5] |

| Spleen | 12.1[5] |

| Kidney | 3.1[5] |

| Lungs | 2.8[5] |

| Heart | 1.8[5] |

| Tumor | 3.4[5] |

| Brain | 0.3[5] |

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound Peptide

This protocol describes the conjugation of an amine-reactive NIR dye to the this compound peptide.

Materials:

-

This compound peptide with a free amine group

-

Amine-reactive NIR dye (e.g., Cy5.5-NHS ester or CH1055-NHS ester)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Lyophilizer

Methodology:

-

Dissolve this compound peptide in anhydrous DMF.

-

Add DIPEA to the peptide solution to act as a base.

-

In a separate tube, dissolve the amine-reactive NIR dye in anhydrous DMF.

-

Add the dye solution to the peptide solution in a 1:1.2 molar ratio (peptide:dye).

-

Allow the reaction to proceed for 4 hours at room temperature in the dark, with gentle stirring.

-

Quench the reaction by adding a small amount of water.

-

Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column, eluting with PBS.

-

Collect the fractions containing the fluorescently labeled this compound.

-

Confirm the purity and concentration using UV-Vis spectroscopy.

-

Lyophilize the purified product for storage.

Protocol 2: Characterization of Labeled this compound

Materials:

-

Fluorescently labeled this compound

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

PBS, pH 7.4

Methodology:

-

Absorbance and Emission Spectra:

-

Resuspend the lyophilized this compound probe in PBS.

-

Measure the absorbance spectrum using a UV-Vis spectrophotometer to confirm the presence of both the peptide and the dye, and to identify the absorbance peak.[2]

-

Measure the fluorescence emission spectrum using a fluorescence spectrometer, exciting at the absorbance maximum of the dye, to determine the emission peak.[2]

-

-

Dispersion Stability:

-

Incubate the labeled this compound probe in PBS and in serum-containing media at 37°C.

-

At various time points (e.g., 0, 1, 4, 12, 24 hours), measure the absorbance spectrum to check for any signs of aggregation (e.g., peak broadening or shifts).

-

Protocol 3: In Vivo Imaging and Biodistribution Studies

Materials:

-

Tumor-bearing mice (e.g., 4T1 subcutaneous tumor model)[2]

-

Fluorescently labeled this compound probe

-

Sterile PBS

-

In vivo imaging system (for NIR-I or NIR-II)

-

Anesthesia (e.g., isoflurane)

Methodology:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mice using isoflurane.

-

-

Probe Administration:

-

Dissolve the fluorescently labeled this compound probe in sterile PBS.

-

Inject the probe intravenously (e.g., via the tail vein) into the mice.

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 1, 2, 4, 8, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate in vivo imaging system.[2]

-

Use the appropriate excitation and emission filters for the specific NIR dye used.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity in the tumor region and other organs of interest at each time point using the imaging system's software.[2]

-

-

Ex Vivo Biodistribution:

Visualizations

Caption: Workflow for synthesis, characterization, and in vivo imaging of fluorescently labeled this compound.

Caption: Mechanism of this compound probe binding to PD-L1 for in vivo fluorescence imaging.

Caption: Logical workflow for assessing tumor PD-L1 expression using the this compound probe.

References

- 1. This compound Near-Infrared Fluorescence Probes across NIR-I to NIR-II Enable In Vivo Detection of PD-1/PD-L1 Axis in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in molecular imaging with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Characterization of AUNP-12, a PD-1 Pathway Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUNP-12 is a 29-amino acid peptide therapeutic engineered to function as an immune checkpoint modulator.[1] It specifically targets the Programmed cell death 1 (PD-1) signaling pathway, a critical axis exploited by tumor cells to evade immune surveillance. By blocking the interaction between the PD-1 receptor on activated T-cells and its ligands, PD-L1 and PD-L2, on tumor cells, this compound is designed to restore and enhance the anti-tumor activity of the immune system.

These application notes provide detailed protocols for the essential in vitro assays required to characterize the biological activity of this compound. The described experiments are designed to:

-

Confirm the mechanism of action by measuring the restoration of T-cell activity.

-

Quantify the potency of the peptide in functional immune cell co-culture systems.

-

Assess its direct cytotoxic potential on relevant cell lines.

Data Presentation: Biological Activity of this compound

The following tables summarize key quantitative data for this compound from functional assays. These serve as a benchmark for expected results when performing the protocols outlined below.

Table 1: Potency of this compound in Mouse Splenocyte Proliferation & Functional Assays

| Assay Type | Ligand | EC50 Value (nM) |

|---|---|---|

| T-Cell Proliferation Rescue | PD-L1 | 17 |

| PD-L2 | 16 | |

| IFNγ Release Restoration | PD-L1 | 49 |

| PD-L2 | 51 |

Data sourced from Tocris Bioscience product information, referencing a mouse splenocyte assay system.

Table 2: Binding Affinity of this compound Peptide (P-12)

| Parameter | Value | Target |

|---|---|---|

| Binding Affinity (KD) | 0.41 nM | PD-L1 Receptor |

Data sourced from a study utilizing the this compound peptide, referred to as P-12.[2]

Experimental Protocols & Workflows

The following protocols are fundamental for evaluating the in vitro efficacy of this compound.